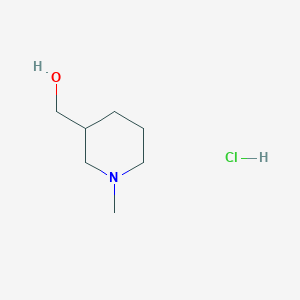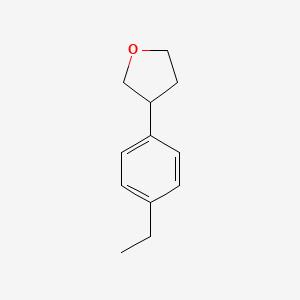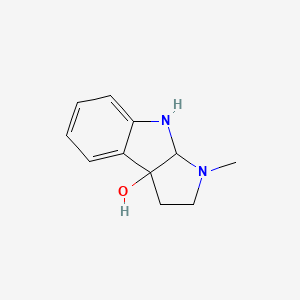![molecular formula C22H33N3O11 B1149278 N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 102029-83-4](/img/structure/B1149278.png)
N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound that features both amino and acetamido functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the hexopyranosyl moiety, followed by the introduction of the acetamido groups and the final coupling with the aminophenyl group. Common reagents used in these steps include acetic anhydride, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The acetamido groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and acetamido sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of glycosides and other carbohydrate derivatives.
Biology
In biological research, it may serve as a probe or ligand in studies involving carbohydrate-protein interactions, given its glycosidic structure.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry
In industry, this compound could be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action for N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through its amino and acetamido groups, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other glycosides and amino sugar derivatives, such as:
- N-Acetylglucosamine
- N-Acetylgalactosamine
- Aminophenyl glycosides
Uniqueness
What sets N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide apart is its specific combination of functional groups and glycosidic linkages, which may confer unique biological activity and chemical reactivity.
特性
CAS番号 |
102029-83-4 |
|---|---|
分子式 |
C22H33N3O11 |
分子量 |
515.513 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)
![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)

![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)

